Divergent Reaction Pathway: Carbonyl Adduct Formation with α-Halocarbonyls Versus Perkow/Arbuzov Outcomes
When reacted with chloroacetone in dry THF, tris(trimethylsilyl) phosphite (TTSP) yields bis(trimethylsilyl) 1-methyl-1-trimethylsilyloxy-2-chloroethylphosphonate (a carbonyl adduct) in 92% yield, whereas trialkyl phosphites under similar conditions produce enol phosphates (Perkow products) or phosphonates (Arbuzov products) [1]. This demonstrates that bis(trimethylsilyl) phosphite-derived intermediates (or the closely related TTSP) exhibit fundamentally different chemoselectivity compared to non-silylated alternatives, enabling access to products that are not obtainable via conventional trialkyl phosphite chemistry.
| Evidence Dimension | Reaction outcome (product type) with chloroacetone |
|---|---|
| Target Compound Data | Bis(trimethylsilyl) 1-methyl-1-trimethylsilyloxy-2-chloroethylphosphonate (carbonyl adduct); 92% yield |
| Comparator Or Baseline | Trialkyl phosphites: Enol phosphates (Perkow) or phosphonates (Arbuzov) as major products |
| Quantified Difference | Product identity differs; yield of silyl phosphite adduct is 92% |
| Conditions | Reaction with chloroacetone (2a) in dry THF; bp 102–103 °C (0.45 mmHg) |
Why This Matters
This distinct chemoselectivity justifies procurement of silyl phosphite reagents when carbonyl adducts are the synthetic target, as trialkyl phosphites cannot achieve this transformation.
- [1] Silyl Phosphites. 6. Reactions of Tris(trimethylsilyl) Phosphite with α-Halocarbonyl Compounds. J. Am. Chem. Soc. Communication (via ACS Publications). View Source
